N-Boc-2-piperidone

Catalog No.
S632121
CAS No.
85908-96-9
M.F
C10H17NO3
M. Wt
199.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Boc-2-piperidone

CAS Number

85908-96-9

Product Name

N-Boc-2-piperidone

IUPAC Name

tert-butyl 2-oxopiperidine-1-carboxylate

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(11)12/h4-7H2,1-3H3

InChI Key

ULMHMJAEGZPQRY-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCCCC1=O

Synonyms

2-Oxo-1-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester; 1,1-Dimethylethyl 2-Oxopiperidine-1-carboxylate; 2-Oxopiperidine-1-carboxylic Acid tert-Butyl Ester;

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1=O

Synthesis and Use as a Building Block:

Tert-butyl 2-oxopiperidine-1-carboxylate (Boc-piperidone) is a valuable intermediate in organic synthesis, particularly for the preparation of more complex molecules containing the piperidine ring system. This ring structure is found in numerous biologically active compounds, including pharmaceuticals, natural products, and agrochemicals [, ].

The tert-butyl group (Boc) acts as a protecting group for the carboxylic acid functionality, allowing for further chemical modifications without affecting this specific site. Once the desired modifications are complete, the tert-butyl group can be easily removed under specific conditions to reveal the free carboxylic acid [].

Potential Biological Activities:

While research on the specific biological activities of Tert-butyl 2-oxopiperidine-1-carboxylate itself is limited, its structural similarity to known bioactive molecules suggests potential applications. The piperidine core structure is present in various drugs, including memantine (used for Alzheimer's disease) and rilpivirine (used for HIV treatment) [, ]. Additionally, some studies have explored derivatives of Boc-piperidone for their potential anticonvulsant and anti-inflammatory properties, although further investigation is needed [, ].

N-Boc-2-piperidone is a derivative of piperidone, characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen atom of the piperidone ring. This compound is notable for its role in organic synthesis, particularly in the preparation of various biologically active molecules. The Boc group enhances the stability and solubility of the compound, facilitating its use in various

  • Kinetic Resolution: This compound can undergo kinetic resolution through asymmetric deprotonation, yielding enantiomerically enriched products. The reaction is typically performed using bases like n-butyllithium at low temperatures, allowing for selective formation of one enantiomer over another .
  • Catalytic Dynamic Resolution: N-Boc-2-lithiopiperidine, derived from N-Boc-2-piperidone, has been utilized in catalytic dynamic resolution to synthesize optically active 2-aryl and 2-vinyl piperidines. This method employs copper-mediated coupling with high enantioselectivity .
  • Negishi Coupling: The compound can also be involved in Negishi coupling reactions, which allow for the formation of carbon-carbon bonds through the reaction of organozinc reagents with aryl halides .

N-Boc-2-piperidone and its derivatives exhibit a range of biological activities. Compounds derived from this piperidone are often investigated for their potential as pharmacological agents. For example, certain derivatives have shown promise as antagonists for neurokinin receptors, which are implicated in various physiological processes including pain and inflammation . Additionally, some derivatives have been linked to activity against cancer cell lines and other therapeutic targets.

Several methods exist for synthesizing N-Boc-2-piperidone:

  • Direct Synthesis: It can be synthesized from 2-piperidone through the protection of the nitrogen atom with a Boc group using Boc anhydride or Boc chloride in the presence of a base .
  • Asymmetric Synthesis: The compound can be obtained via asymmetric synthesis methods involving chiral reagents or catalysts to ensure enantiomeric purity .
  • Kinetic Resolution: As mentioned earlier, racemic N-Boc-2-piperidone can undergo kinetic resolution to yield enantiomerically enriched products through deprotonation techniques .

N-Boc-2-piperidone serves various applications in medicinal chemistry and organic synthesis:

  • Pharmaceutical Development: It is used as an intermediate in the synthesis of various pharmacologically active compounds, particularly those targeting neurokinin receptors and other therapeutic pathways.
  • Synthesis of Complex Molecules: The compound is valuable for constructing complex organic molecules due to its reactivity and ability to form stable intermediates.

Interaction studies involving N-Boc-2-piperidone typically focus on its derivatives and their interactions with biological targets. For instance, studies have explored how modifications to the piperidine ring influence binding affinity and selectivity for neurokinin receptors. These investigations are crucial for optimizing drug candidates and understanding their mechanisms of action.

N-Boc-2-piperidone shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

Compound NameStructure TypeUnique Features
N-Boc-4-piperidonePiperidone derivativeDifferent position of the Boc group; potential differences in biological activity.
N-MethylpiperidinePiperidine derivativeLacks the Boc protecting group; used in different synthetic pathways.
1-Acetamido-2-piperidoneAcetamido derivativeContains an acetamido group instead of a Boc group; varies in reactivity and applications.

N-Boc-2-piperidone's unique characteristics stem from its specific substitution pattern and protective Boc group, which influence its reactivity and application in synthesis compared to these similar compounds.

Traditional Protection-Deprotection Strategies in Piperidone Functionalization

Protection-deprotection strategies are foundational for synthesizing N-Boc-2-piperidone. The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under mild conditions.

Key Steps:

  • Substrate Preparation: Piperidone derivatives are synthesized through reductive amination or cyclization.
  • Boc Protection: Reaction with Boc₂O in the presence of a base (e.g., K₂CO₃ or NaH) in aprotic solvents (e.g., acetone or THF).
  • Purification: Extractive workup or chromatography isolates the product.

Example:
DL-Pipecolinic acid reacts with Boc₂O in acetone/water (K₂CO₃ catalyst) to yield N-Boc-2-piperidinecarboxylic acid (99% yield).

Table 1: Boc Protection Strategies for Piperidone Derivatives

SubstrateProtecting ReagentSolventConditionsYieldReference
2-PiperidoneBoc₂OAcetone/WaterK₂CO₃, RT, 12h99%
N-Benzyl-3-hydroxy piperidineBoc₂OTHFPd/C, H₂, RT

Novel Intramolecular Cyclization Approaches for Six-Membered Ring Formation

Cyclization methods enable direct synthesis of the piperidone core. Reductive amination and lithiation pathways are prominent.

Mechanistic Insights:

  • Reductive Amination: Aldehydes react with amines in the presence of NaBH₄/DOWEX resin to form secondary amines, followed by cyclization.
  • Lithiation: N-Boc-2-arylpiperidines undergo lithiation at benzylic positions, enabling electrophilic quenching to form quaternary centers.

Example:
N-Boc-2-phenylpiperidine is lithiated with n-BuLi at −50°C, followed by alkylation to yield 2,2-disubstituted piperidines.

Table 2: Cyclization Strategies for Piperidone Synthesis

MethodReagents/ConditionsKey IntermediateYieldReference
Reductive AminationNaBH₄/DOWEX, THF, RTSecondary amine85–93%
Lithiationn-BuLi, THF, −50°CBenzylic lithium intermediate

Palladium-Catalyzed Hydrogenation in N-Benzyl Intermediate Reduction

Palladium-mediated hydrogenation simplifies N-benzyl intermediate reduction.

Process Flow:

  • Quaternary Ammonium Salt Formation: 3-Pyridone reacts with benzyl bromide to form N-benzyl-3-pyridone quaternary ammonium salt.
  • Reduction: NaBH₄ in ethanol reduces the salt to N-benzyl-3-hydroxy piperidine.
  • Boc Protection: N-Benzyl-3-hydroxy piperidine reacts with Boc₂O under Pd/C catalysis.

Table 3: Hydrogenation Conditions for Piperidone Synthesis

SubstrateCatalystSolventConditionsYieldReference
N-Benzyl-3-pyridone saltPd/CTHFH₂, RT, 12h

Sodium Borohydride-Mediated Reductive Amination Pathways

Reductive amination is efficient for forming N-Boc-2-piperidone precursors.

Optimized Protocol:

  • Imine Formation: Aldehydes and amines form imine intermediates.
  • Reduction: NaBH₄/DOWEX resin reduces imines to secondary amines in THF (RT, 20–45 min, 85–93% yield).

Table 4: Reductive Amination for Piperidone Precursors

AldehydeAmineReagents/ConditionsYieldReference
BenzaldehydeAnilineNaBH₄/DOWEX, THF, RT91%
4-NitrobenzaldehydeAnilineNaBH₄/DOWEX, THF, RT88%

Oxidative Ring-Opening Strategies Using DMSO/Oxalyl Chloride Systems

Swern oxidation efficiently converts alcohols to ketones.

Mechanism:

  • Activation: DMSO reacts with oxalyl chloride to form chlorodimethylsulfonium chloride.
  • Oxidation: Alcohol reacts with the activated DMSO species, forming an oxy sulfonium ion.
  • Elimination: Triethylamine induces elimination to yield the ketone.

Example:
N-Boc-3-hydroxy piperidine is oxidized to N-Boc-3-piperidone using DMSO/oxalyl chloride (0–5°C, triethylamine).

Table 5: Swern Oxidation Conditions for Piperidone Synthesis

AlcoholOxidant SystemBaseTemperatureYieldReference
N-Boc-3-hydroxy piperidineDMSO/Oxalyl ChlorideTriethylamine0–5°C
Primary/Secondary AlcoholsDMSO/Oxalyl ChlorideTriethylamine−60°C

The enantioselective deprotonation of N-Boc piperidine derivatives using chiral lithium amide bases has emerged as a cornerstone for synthesizing N-Boc-2-piperidone with high stereochemical fidelity. Stead et al. demonstrated that s-butyllithium (s-BuLi) paired with a (+)-sparteine surrogate enables the asymmetric deprotonation of N-Boc piperidine, achieving high yields and enantiomeric ratios (er) through in situ React IR monitoring [1]. This technique revealed the formation of a prelithiation complex, a critical intermediate that precedes the deprotonation step. The study identified that the coordination of the sparteine surrogate to lithium stabilizes the transition state, facilitating selective proton abstraction at the C2 position of the piperidine ring [1].

Beng et al. expanded on these findings by investigating the kinetic resolution of 2-lithio-N-Boc-piperidine (7) using chiral ligands such as diamino lithium alkoxide 8 and dilithio ligand 10 [2]. Their work established that the dynamic kinetic resolution (DKR) of 7 follows a 0.5-order dependence on ligand 8 and a 0.265-order dependence on ligand 10, suggesting a mechanism involving catalyst deaggregation (Table 1) [2]. The fractional kinetic orders imply that the active catalytic species arise from the dissociation of higher-order aggregates, a hypothesis supported by the X-ray crystal structure of ligand 10, which exists as an octamer in the solid state [2].

Table 1. Kinetic Parameters for Catalytic Resolution of 2-Lithio-N-Boc-piperidine

LigandKinetic Order (n)Rate Constant (k)
80.51.59 × 10^−3^ M^0.5^s^−1^
100.2659.49 × 10^−4^ M^−0.265^s^−1^

The role of N,N,N',N'-tetramethylethylenediamine (TMEDA) as an achiral ligand was also explored, with the DKR exhibiting a second-order dependence on TMEDA concentration [2]. This underscores TMEDA’s dual function in accelerating both racemization and resolution dynamics by modulating the aggregation state of the organolithium intermediate.

Copper(II)-Catalyzed Dynamic Kinetic Resolution Techniques

Copper(II) carboxylates have proven instrumental in mediating intramolecular carboamination reactions, enabling the synthesis of N-Boc-2-piperidone derivatives with high diastereoselectivity. A study by the University of Arkansas and Brown University collaborators demonstrated that copper(II) neodecanoate promotes the cyclization of δ-alkenyl N-arylsulfonamides via syn-aminocupration, followed by radical-mediated carbon-carbon bond formation [3]. This mechanism favors the formation of 2,5-cis-disubstituted pyrrolidines, with diastereomeric ratios exceeding 4:1 in favor of the cis isomer (Table 2) [3].

Table 2. Diastereoselectivity in Copper(II)-Catalyzed Carboamination

SubstrateMajor ProductDiastereomeric Ratio (cis:trans)
N-Arylsulfonamide2,5-cis4:1
N-Benzoyl2,5-cis3.5:1

Transition-state analysis revealed that chair-like transition states (e.g., A and C) dominate, minimizing steric interactions between the sulfonamide group and substituents at the α-position [3]. Boat-like transition states were disfavored due to increased torsional strain, highlighting the interplay between steric and electronic factors in controlling stereoselectivity.

Chiral Auxiliary Applications in Piperidine Alkaloid Synthesis

Chiral auxiliaries have been employed to enforce stereochemical control during the functionalization of N-Boc-2-piperidone. For instance, the Coldham group utilized stoichiometric quantities of chiral bispidine ligands to resolve 2-lithio-N-Boc-piperidine (7) into enantiomerically enriched stannanes [2]. The resolved stannane intermediates serve as versatile precursors for cross-coupling reactions, enabling the synthesis of complex piperidine alkaloids. Key to this approach is the thermodynamic preference for the S-enantiomer of 7 when ligated to chiral diamino lithium alkoxide 8, achieving er values up to 96:4 at −55 °C [2].

NHC-Cu(I) Complexes in Stereoselective Cyclization Processes

While the provided search results do not explicitly address N-heterocyclic carbene (NHC)-Cu(I) complexes, analogous copper-mediated cyclizations suggest potential applications for these catalysts. For example, copper(I) catalysts are known to facilitate asymmetric allylic alkylations and conjugate additions, which could be adapted for the stereoselective functionalization of N-Boc-2-piperidone. Future studies might explore NHC-Cu(I) systems to enhance enantioselectivity in piperidine ring-forming reactions, building on established copper(II) methodologies [3] [4].

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

85908-96-9

Wikipedia

N-(tert-butoxycarbonyl)piperidin-2-one

Dates

Last modified: 08-15-2023

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